

The Physiological Significance of tRNA Thiolation: An In-depth Technical Guide

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Compound of Interest

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Abstract

Transfer RNA (tRNA) thiolation, a highly conserved post-transcriptional modification, is emerging as a critical regulator of cellular physiology. This technical guide provides a comprehensive overview of the physiological significance of tRNA thiolation, with a focus on its intricate roles in maintaining translational fidelity, orchestrating stress responses, and ensuring protein homeostasis. We delve into the molecular mechanisms underpinning these functions, the enzymatic pathways responsible for this modification, and the profound implications of its dysregulation in human health and disease. This document further serves as a practical resource by providing detailed experimental protocols for the detection and quantification of tRNA thiolation, alongside a curated summary of key quantitative data. Visualized through signaling pathways and experimental workflows, this guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to explore the burgeoning field of tRNA epitranscriptomics and its therapeutic potential.

Core Physiological Roles of tRNA Thiolation

tRNA thiolation, specifically the addition of a sulfur atom to the C2 position of uridine at the wobble position 34 (s^2U34) of certain tRNAs, is a crucial modification that fine-tunes the process of protein synthesis and cellular stress responses. This modification is primarily found on tRNAs that recognize codons with an A or G in the third position, such as tRNA-Lys(UUU), tRNA-Gln(UUG), and tRNA-Glu(UUC).^{[1][2]}

Modulation of Translation

The primary role of tRNA thiolation is to enhance the efficiency and fidelity of translation. The presence of the s²U34 modification stabilizes the codon-anticodon interaction, particularly for codons ending in A, thereby ensuring accurate decoding and preventing ribosomal frameshifting.[3] Deficiencies in tRNA thiolation lead to a slowdown in the translation of transcripts enriched in codons recognized by these modified tRNAs.[4] This codon-biased translational control allows cells to rapidly modulate the expression of specific sets of proteins in response to changing environmental conditions.[5]

Orchestration of Stress Responses

tRNA thiolation is intimately linked to the cellular stress response. Under conditions of oxidative stress, heat shock, or nutrient limitation, the levels of tRNA thiolation can be dynamically regulated.[1][6]

- **Oxidative Stress:** The Urm1 pathway, a key player in tRNA thiolation, is also involved in the oxidative stress response.[7] Urm1, a ubiquitin-related modifier, can be conjugated to target proteins in a process called urmylation, which is enhanced by oxidative stress.[6] This dual function suggests a direct link between sensing oxidative stress and modulating translational capacity. Deficiencies in tRNA thiolation can lead to an accumulation of reactive oxygen species (ROS) and increased sensitivity to oxidizing agents.[8]
- **Heat Shock and the Unfolded Protein Response (UPR):** A decrease in tRNA thiolation is observed at elevated temperatures.[1][9] This reduction in thiolation contributes to a global decrease in translation, which can be beneficial during heat shock by reducing the load of newly synthesized proteins that need to be folded.[6] Furthermore, defects in tRNA thiolation can lead to the accumulation of misfolded proteins in the endoplasmic reticulum (ER), thereby activating the Unfolded Protein Response (UPR).[1][10] However, in some contexts, loss of tRNA modifications can also suppress the UPR.[10]

Maintenance of Protein Homeostasis

By influencing the speed and accuracy of translation, tRNA thiolation plays a significant role in maintaining protein homeostasis (proteostasis). Slower translation elongation rates caused by hypomodified tRNAs can lead to protein misfolding and aggregation.[11] This is because the altered kinetics of polypeptide emergence from the ribosome can disrupt co-translational

folding pathways.[12] In yeast models, the absence of mcm⁵s²U modification results in protein aggregation, highlighting the importance of tRNA thiolation in preventing proteotoxicity.[3]

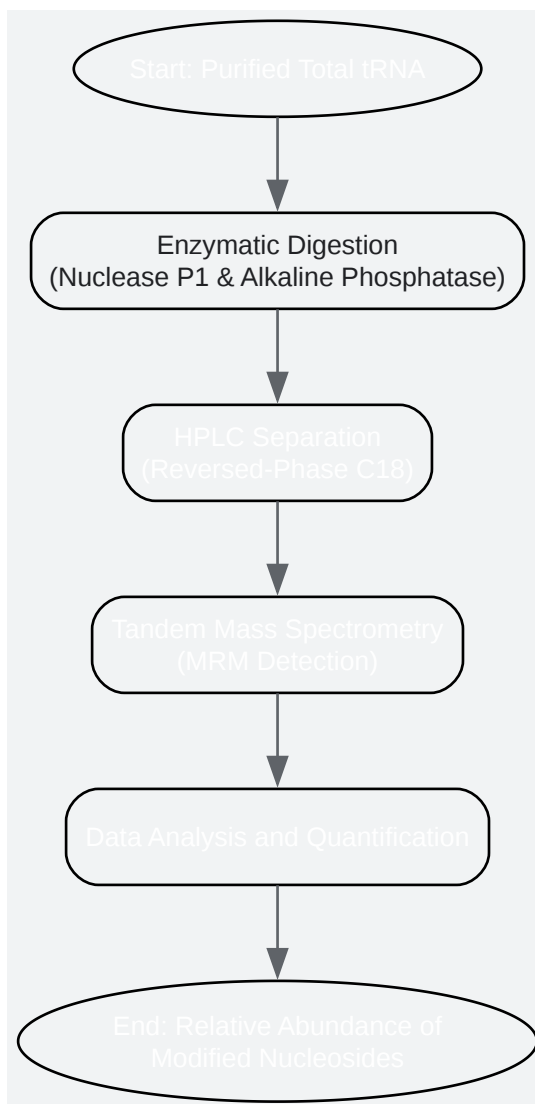
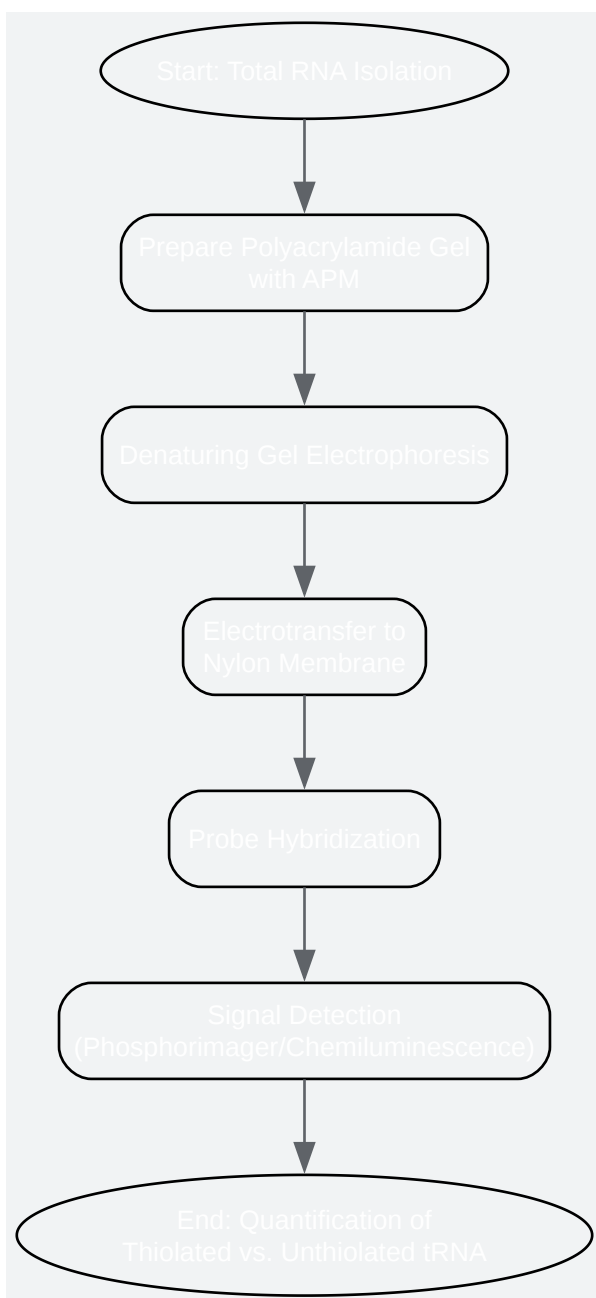
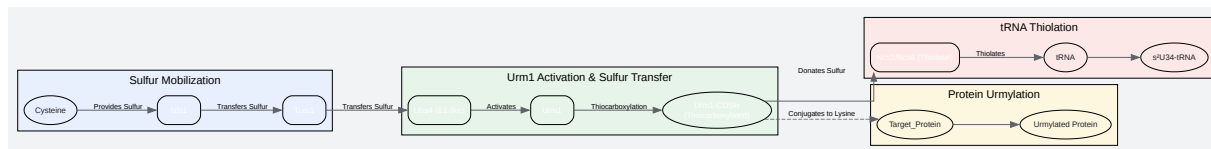
The URM1 Pathway: A Central Hub for tRNA Thiolation

In eukaryotes, the primary pathway responsible for the 2-thiolation of cytoplasmic tRNAs is the URM1 pathway.[7] This pathway involves a cascade of enzymatic reactions that mobilize sulfur and transfer it to the target uridine.

The key components of the URM1 pathway include:

- Nfs1: A cysteine desulfurase that mobilizes sulfur from cysteine.
- Tum1: A sulfurtransferase that accepts sulfur from Nfs1.
- Uba4: An E1-like activating enzyme that adenylates and then thiocarboxylates the C-terminus of Urm1.[13]
- Urm1: A dual-function protein that acts as a sulfur carrier for tRNA thiolation and as a ubiquitin-like modifier for protein urmylation.[6][7]
- Ncs2/Ncs6 (in yeast) or CTU1/CTU2 (in humans): A thiolase complex that catalyzes the final transfer of sulfur from thiocarboxylated Urm1 to the tRNA.[13][14]

The Elongator complex is responsible for the mcm⁵ modification that often accompanies thiolation, forming the full mcm⁵s²U modification.[13]



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